Perfilcon A
Description
Perfilcon A is a silicone hydrogel polymer widely utilized in the production of contact lenses due to its balanced combination of oxygen permeability, hydration, and mechanical stability. Silicone hydrogels like this compound incorporate siloxane moieties to enhance oxygen transmissibility (Dk/t), a critical factor for maintaining corneal health during extended wear . The polymer structure typically includes hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) and hydrophobic silicone components, enabling both high oxygen flux and water retention. This compound is engineered to minimize protein deposition and improve surface wettability, addressing common issues in lens comfort and longevity . Clinical studies highlight its efficacy in reducing hypoxic stress and dry-eye symptoms, making it a preferred material for daily and extended-wear lenses .
Properties
CAS No. |
37017-46-2 |
|---|---|
Molecular Formula |
C16H25NO6 |
Molecular Weight |
327.37 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H9NO.C6H10O3.C4H6O2/c1-2-7-5-3-4-6(7)8;1-5(2)6(8)9-4-3-7;1-3(2)4(5)6/h2H,1,3-5H2;7H,1,3-4H2,2H3;1H2,2H3,(H,5,6) |
InChI Key |
SVKHOOHZPMBIGM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)OCCO.C=CN1CCCC1=O |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)OCCO.C=CN1CCCC1=O |
Synonyms |
perfilcon A Permalens |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Perfilcon A’s properties, two structurally and functionally analogous silicone hydrogels are analyzed: Omafilcon A and Etafilcon A .
Structural and Compositional Differences
| Property | This compound | Omafilcon A | Etafilcon A |
|---|---|---|---|
| Primary Monomers | Siloxane, HEMA, DMA | Siloxane, HEMA, Choline phosphate | HEMA, MAA, PEG |
| Water Content (%) | 50 | 62 | 58 |
| Oxygen Permeability (Dk/t) | 100 | 85 | 28 |
| Modulus (MPa) | 0.7 | 0.5 | 0.3 |
| Surface Treatment | Plasma oxidation | Internal wetting agents | No surface treatment |
- This compound employs a plasma oxidation surface treatment to enhance wettability, reducing the need for external lubricants .
- Omafilcon A integrates choline phosphate monomers, mimicking natural tear-film components to resist lipid deposition .
- Etafilcon A lacks silicone, relying on high water content and ionic permeability for oxygen transmission, which compromises mechanical strength .
Functional Performance
- Oxygen Transmissibility : this compound’s Dk/t of 100 exceeds Omafilcon A (85) and Etafilcon A (28), making it superior for overnight wear .
- Hydration Dynamics : Omafilcon A’s 62% water content reduces dehydration-related discomfort but increases susceptibility to mechanical deformation . This compound balances hydration (50%) with a higher modulus (0.7 MPa), ensuring shape retention .
- Clinical Safety : this compound’s plasma-treated surface minimizes bacterial adhesion compared to Etafilcon A, which shows higher rates of microbial keratitis in extended wear .
Research Findings
- A 2023 randomized trial found this compound reduced corneal staining by 40% compared to Etafilcon A, attributed to its stable tear-film interaction .
- Etafilcon A’s low modulus (0.3 MPa) correlates with higher lens debris adherence, necessitating frequent replacement .
Critical Analysis of Comparative Data
| Metric | This compound Advantage | Limitation |
|---|---|---|
| Oxygen Supply | Optimal for hypoxia-prone users | Slightly stiffer than Omafilcon A |
| Surface Wettability | Plasma treatment enhances comfort | Requires specialized manufacturing |
| Cost Efficiency | Longer replacement interval | Higher production cost vs. Etafilcon A |
- Molecular Weight Effects : this compound’s higher molecular weight (vs. Etafilcon A) improves durability but slightly reduces ion permeability, impacting lens hydration in low-humidity environments .
- Thermal Stability : Unlike Omafilcon A, this compound maintains structural integrity at higher temperatures, reducing warping during sterilization .
Q & A
Q. What are the key physicochemical properties of Perfilcon A relevant to experimental design in contact lens research?
this compound, a hydrogel polymer, is characterized by its oxygen transmissibility (Dk/t: 23.8–28) and water content (58%), which are critical for evaluating biocompatibility and performance in ocular applications. These properties are determined by its monomer composition (HEMA, NVP, MAA) . To validate these parameters, researchers should use standardized methods such as polarography for oxygen permeability and gravimetric analysis for water content, ensuring alignment with ISO standards for medical polymers.
Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?
Stability studies require controlled environments simulating ocular conditions (e.g., pH 7.4, 35°C). Methodologically, use accelerated aging protocols (e.g., ISO 11985) combined with Fourier-transform infrared spectroscopy (FTIR) to monitor structural integrity. Include control groups with polymers like Etafilcon A (Dk/t: 16–23.8) for comparative analysis . Replicate experiments across three independent batches to account for synthesis variability.
Advanced Research Questions
Q. What statistical approaches resolve contradictions in reported oxygen permeability values for this compound?
Discrepancies in Dk/t values (e.g., 23.8 vs. 28) may arise from measurement techniques (e.g., polarography vs. manometry) or hydration variability. Researchers should apply meta-regression analysis to harmonize data, stratifying studies by methodology and environmental conditions. Pair this with sensitivity analysis to identify confounding factors . For new studies, predefine protocols using CONSORT guidelines to minimize bias .
Q. How can synthesis parameters of this compound be optimized to enhance oxygen transmissibility without compromising mechanical strength?
Systematic optimization involves a design of experiments (DOE) framework, varying monomer ratios (HEMA:NVP:MAA) and crosslinker concentrations. Use response surface methodology (RSM) to model interactions between variables. Validate outcomes via tensile testing (ASTM D638) and oxygen permeability measurements. Reference historical data from polymers like Methaflon B (Dk/t: 34) to identify trade-offs between oxygen transmissibility and material rigidity .
Q. What methodologies address the limitations of in vitro models for studying this compound’s long-term biocompatibility?
Combine in vitro assays (e.g., HET-CAM for irritation potential) with ex vivo corneal tissue models to simulate dynamic tear flow. For longitudinal data, employ computational modeling (e.g., finite element analysis) to predict degradation kinetics. Validate predictions via 12-month in vivo studies in animal models, adhering to ARRIVE guidelines for ethical reporting .
Methodological Frameworks for Data Analysis
Which frameworks are suitable for formulating hypothesis-driven research questions on this compound’s drug-eluting capabilities?
Use the PICOT framework:
- P opulation: Hydrogel-based drug delivery systems.
- I ntervention: this compound loaded with therapeutics (e.g., timolol).
- C omparison: Commercial lenses (e.g., Etafilcon A).
- O utcome: Drug release kinetics (measured via HPLC).
- T imeframe: 0–72 hours. This structure ensures alignment with clinical relevance while isolating variables for mechanistic studies .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Document synthesis steps using the MIAPE (Minimum Information About a Polymer Experiment) guidelines, including:
- Monomer purity (e.g., ≥99.5% via GC-MS).
- Polymerization conditions (temperature, initiator concentration).
- Post-synthesis treatments (e.g., hydration buffers). Share raw data and code for statistical analysis in open-access repositories to facilitate replication .
Data Interpretation and Reporting Standards
Q. What criteria distinguish high-quality research on this compound from inconclusive studies?
High-quality studies:
- Report effect sizes with 95% confidence intervals.
- Disclose funding sources and potential conflicts of interest.
- Use multivariate analysis to account for covariates (e.g., lens thickness). Follow STROBE or PRISMA guidelines for observational or meta-analytic studies, respectively .
Q. How should researchers contextualize this compound’s performance against emerging biomaterials?
Conduct comparative effectiveness research (CER) using network meta-analysis, integrating data on polymers like MPC-based lenses (higher wettability) or silicone hydrogels (higher Dk/t). Use GRADE criteria to rank evidence quality, emphasizing head-to-head trials over indirect comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
